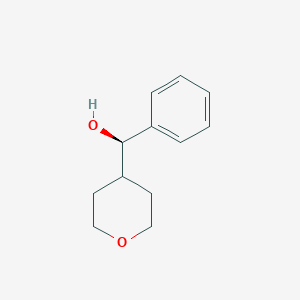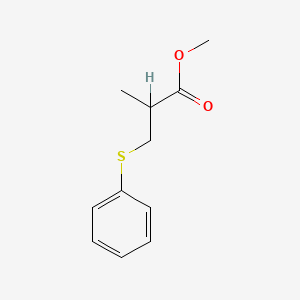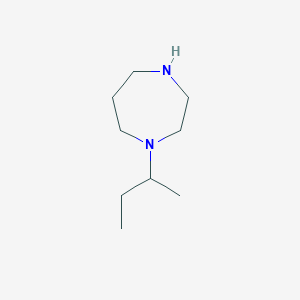
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as DMMP, is a synthetic compound that has been studied extensively for its potential applications in the scientific research field. DMMP is an organosulfur compound, and its chemical structure is composed of a sulfur atom and two oxygen atoms. It is a colorless liquid at room temperature and has a boiling point of 133°C. DMMP has a wide range of applications in the scientific research field due to its unique properties.
作用機序
The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This compound has also been shown to inhibit the activity of several other enzymes, including cyclooxygenase, lipoxygenase, and superoxide dismutase. In addition, this compound has been found to interact with various receptors, including G-protein coupled receptors, nuclear receptors, and ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to act as an antioxidant, anti-inflammatory, and anti-cancer agent. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been found to inhibit the activity of several enzymes, including cytochrome P450 and cyclooxygenase, which are involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
One of the major advantages of using (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one in laboratory experiments is its low toxicity. This compound has been found to be non-toxic to humans and animals at concentrations up to 1 mM. In addition, this compound is a relatively stable compound, making it suitable for long-term storage. However, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions. This compound is also sensitive to light and air, making it necessary to store it in dark, airtight containers.
将来の方向性
The potential applications of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one are vast, and there are many avenues for future research. One potential direction is to further investigate the biochemical and physiological effects of this compound on various biological systems. Another potential direction is to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or an anti-cancer agent. In addition, further research could be conducted on the mechanism of action of this compound and its potential interactions with various receptors and enzymes. Finally, further research could be conducted on the synthesis of this compound and its potential applications in the synthesis of organic compounds and pharmaceuticals.
合成法
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized in a laboratory setting using a variety of methods. The most common method is a condensation reaction between 2,4-dimethoxyphenol and 2-methylphenol. This reaction is typically carried out in aqueous or alcoholic solutions at temperatures ranging from 60-100°C. The reaction is typically catalyzed by an acid such as hydrochloric acid or sulfuric acid. Other methods for synthesizing this compound include the reaction of 2,4-dimethoxyphenol with 2-methylbenzaldehyde, the reaction of 2,4-dimethoxyphenol with 2-methylbenzyl alcohol, and the reaction of 2,4-dimethoxyphenol with 2-methylbenzyl chloride.
科学的研究の応用
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has a wide range of applications in the scientific research field due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of pharmaceuticals. This compound has also been used as a ligand in coordination chemistry, as a fluorescent indicator, and as a fluorescent probe for imaging applications. In addition, this compound has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-16(13)17(19)11-9-14-8-10-15(20-2)12-18(14)21-3/h4-12H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKDLTIJTXLGOY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol](/img/structure/B6352928.png)
![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol](/img/structure/B6352943.png)


![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)
